![molecular formula C₃₂H₃₅Cl₂NO₈ B1146687 4'-Chloro Clomiphene Citrate(E/Z Mixture) CAS No. 14158-75-9](/img/structure/B1146687.png)
4'-Chloro Clomiphene Citrate(E/Z Mixture)
Übersicht
Beschreibung
Synthesis Analysis
Clomiphene Citrate is synthesized through a method that includes hydroalumination of diphenylacetylene followed by cross-coupling with aryl bromide or directly with arylzinc chloride. The synthesis has been optimized to improve yield and reduce the complexity of the process, making it a more accessible drug for treating infertility (Al-Hassan, 1991).
Molecular Structure Analysis
The molecular structure of 4'-Chloro Clomiphene Citrate comprises two isomers, each contributing differently to the drug's pharmacological profile. These isomers, (Z)- and (E)-clomiphene, have been synthesized and analyzed to understand their individual roles in the drug's effectiveness and to explore the potential for quantitation in therapeutic monitoring (Johnson, Phillipou, & Seaborn, 1980).
Chemical Reactions and Properties
The chemical reactions involving 4'-Chloro Clomiphene Citrate include its interaction with estrogen receptors, showcasing both agonistic and antagonistic effects depending on the isomer and the physiological context. This dual functionality underscores the drug's complex mechanism of action in inducing ovulation (Clark & Guthrie, 1981).
Physical Properties Analysis
The physical properties of 4'-Chloro Clomiphene Citrate, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. These properties are influenced by the compound's stereochemistry and the presence of chloro and citrate groups, which affect its pharmacokinetics and pharmacodynamics.
Chemical Properties Analysis
4'-Chloro Clomiphene Citrate exhibits various chemical properties, including its reactivity with nucleophiles and its ability to undergo E/Z isomerization under specific conditions. The isomers show remarkable aggregation-induced emission effects and high fluorescence quantum yield in the solid state, which are significant for their bioactivity and potential applications beyond fertility treatments (Wang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Analytical Detection and Quantification Advancements in analytical techniques have enabled the detailed quantification of clomiphene metabolite isomers in human plasma. A novel method employing rapid-resolution liquid chromatography–electrospray ionization–tandem mass spectrometry has been developed, providing insights into the interindividual variability of clomiphene metabolism and its clinical implications (Ganchev et al., 2011).
Reproductive Outcomes Research has explored the effects of clomiphene citrate on reproductive outcomes, including spontaneous pregnancy rates after treatment failure, highlighting its role in follicle development and the potential for residual effects influencing subsequent cycles (Sayyah Melli et al., 2005). Moreover, combination therapies incorporating clomiphene citrate have been examined for their impact on idiopathic male infertility, demonstrating the potential for improved pregnancy rates and sperm parameters (Ghanem et al., 2010).
Pharmacological Insights and Potential Therapeutic Applications The pharmacological properties of clomiphene citrate, including its isomeric composition and estrogenic/antiestrogenic actions, provide a foundation for exploring novel therapeutic applications in both male and female infertility. Research continues to investigate the distinct roles of its isomers and the potential for leveraging these properties in clinical practice (Gupta & Khanna, 2018).
Safety and Hazards
Safety measures for handling 4’-Chloro Clomiphene Citrate(E/Z Mixture) include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .
Wirkmechanismus
Target of Action
The primary target of 4’-Chloro Clomiphene Citrate(E/Z Mixture), also known as Clomifene, is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM) and can interact with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
Clomifene acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .
Biochemical Pathways
The primary biochemical pathway affected by Clomifene is the hypothalamic-pituitary-ovarian axis . By blocking estrogen action, Clomifene increases the release of GnRH from the hypothalamus, which then stimulates the pituitary to release FSH and LH. These hormones stimulate the growth of the ovarian follicle and the production of estradiol .
Pharmacokinetics
Clomifene is orally administered and has a high bioavailability of over 90% . It is metabolized in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The elimination half-life of Clomifene is between 4 to 7 days . The active metabolites, 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO), have half-lives of 13-34 hours and 15-37 hours respectively . The compound is mainly excreted in feces, with some in urine .
Result of Action
The result of Clomifene’s action is the induction of ovulation, making it useful in treating female infertility due to anovulation, such as that seen in polycystic ovary syndrome . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins .
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRXVWBYYHSPM-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747330 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14158-75-9 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.